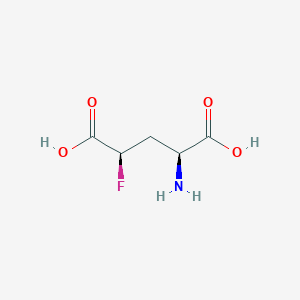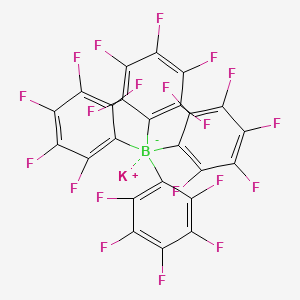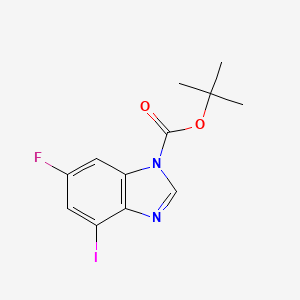
(2S,4R)-2-amino-4-fluoropentanedioic acid
描述
(2S,4R)-2-amino-4-fluoropentanedioic acid is a chiral amino acid derivative with a fluorine atom at the 4-position
作用机制
Target of Action
The primary target of (2S,4R)-2-amino-4-fluoropentanedioic acid is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system, mediating fast synaptic transmission .
Mode of Action
The compound interacts with its target by binding to the Glutamate receptor ionotropic, kainate 2 It’s known that the compound’s fluorinated pyrrolidine ring can stabilize either a cγ-exo or a cγ-endo ring pucker depending on the proline chirality .
Biochemical Pathways
It’s known that the compound is a derivative of glutamic acid , which plays a key role in various metabolic pathways, including protein synthesis and energy production.
Pharmacokinetics
A study on a similar compound, (2s,4r)-4-[18f]fluoroglutamine, showed that it can be used for in vivo pet imaging of glioma xenografts in mice . This suggests that this compound might also have suitable pharmacokinetic properties for in vivo imaging.
Result of Action
It’s known that the compound is a derivative of glutamic acid , which is an important neurotransmitter in the brain. Therefore, it’s possible that the compound might affect neurotransmission.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-amino-4-fluoropentanedioic acid typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis. For example, the synthesis can be achieved through a series of steps including protection, fluorination, and deprotection reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral separation techniques such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to obtain the desired enantiomer in high purity . These methods are essential for producing the compound on a scale suitable for commercial applications.
化学反应分析
Types of Reactions
(2S,4R)-2-amino-4-fluoropentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
科学研究应用
(2S,4R)-2-amino-4-fluoropentanedioic acid has several scientific research applications, including:
相似化合物的比较
Similar Compounds
Some compounds similar to (2S,4R)-2-amino-4-fluoropentanedioic acid include:
- (2S,4R)-4-fluoroproline
- (2S,4S)-4-fluoroproline
- (2S,4R)-4-hydroxyproline
Uniqueness
What sets this compound apart from these similar compounds is its specific fluorine substitution at the 4-position, which can significantly influence its chemical reactivity and interactions. This unique structural feature makes it particularly useful in applications where fluorine’s electronegativity and size play a crucial role .
属性
IUPAC Name |
(2S,4R)-2-amino-4-fluoropentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHPWJJSVEEAX-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@H](C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91383-48-1 | |
| Record name | rel-(4S)-4-Fluoro-D-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91383-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(6-Chloropyridazin-3-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3043638.png)




![(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3043646.png)

![3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B3043649.png)



![7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile](/img/structure/B3043658.png)


